N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
Synthesis Analysis
Several synthetic methods exist for preparing pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. Researchers have reported various routes, including condensation reactions , cyclization , and functional group transformations . These methods allow access to diverse analogs with varying substituents, enabling structure-activity relationship (SAR) studies .
Molecular Structure Analysis
The molecular structure of N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide reveals its planar, aromatic nature. The carboxamide group contributes to hydrogen bonding interactions, affecting its solubility and bioavailability. The sec-butyl and methyl groups influence steric effects and lipophilicity, impacting its pharmacokinetics .
Chemical Reactions Analysis
This compound may undergo various chemical reactions, such as hydrolysis , oxidation , and reduction . Investigating its reactivity with different reagents can provide insights into its stability and potential transformations. Additionally, understanding its behavior under acidic or basic conditions is crucial for drug development .
Physical and Chemical Properties Analysis
Safety and Hazards
As with any chemical compound, safety considerations are essential. Researchers should assess its toxicity , stability , and environmental impact . Proper handling, storage, and disposal protocols must be followed. Additionally, safety data sheets (SDS) should be consulted for specific hazard information .
Properties
IUPAC Name |
N-butan-2-yl-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-10(2)17-15(21)12-9-11-14(19(12)3)18-13-7-5-6-8-20(13)16(11)22/h5-10H,4H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPPGHWCPCMDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(N1C)N=C3C=CC=CN3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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